Tert-butyl 2-methylbutanoate
Overview
Description
Tert-butyl 2-methylbutanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from 2-methylbutanoic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with tert-butyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylbutanoic acid and tert-butyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.
Reduction: this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid, tert-butyl alcohol.
Transesterification: New ester, alcohol.
Reduction: Corresponding alcohol.
Scientific Research Applications
Tert-butyl 2-methylbutanoate has a variety of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylbutanoate involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Tert-butyl 2-methylbutanoate can be compared with other similar compounds such as:
Tert-butyl acetate: Another ester with similar reactivity but derived from acetic acid.
Tert-butyl methacrylate: An ester used in polymerization reactions, differing in its methacrylate group.
Ethyl 2-methylbutanoate: A similar ester but with an ethyl group instead of a tert-butyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other esters. Its tert-butyl group provides steric hindrance, influencing its behavior in chemical reactions.
Properties
IUPAC Name |
tert-butyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJKZWOLKMCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335183 | |
Record name | tert-butyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-12-5 | |
Record name | tert-butyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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